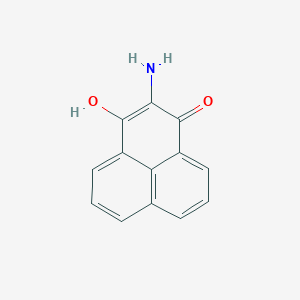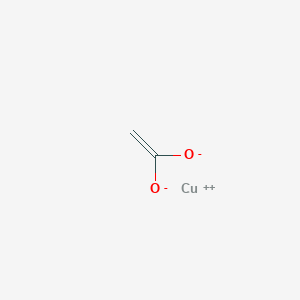
L-Tyrosylglycylglycyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosylglycylglycyl-L-phenylalaninamide is a synthetic peptide composed of the amino acids tyrosine, glycine, and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Conditions involving strong nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone derivatives.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered side chains or backbone structures.
Aplicaciones Científicas De Investigación
L-Tyrosylglycylglycyl-L-phenylalaninamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug design and delivery systems.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways. For instance, it may bind to enzyme active sites, altering catalytic activity and influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A precursor amino acid with roles in protein synthesis and neurotransmitter production.
L-Phenylalanine: An essential amino acid involved in the biosynthesis of tyrosine and various neurotransmitters.
Glycylglycine: A dipeptide used in biochemical studies and as a buffer component.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalaninamide is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its combination of aromatic and aliphatic amino acids allows for versatile interactions with biological molecules, making it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
64021-96-1 |
|---|---|
Fórmula molecular |
C22H27N5O5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H27N5O5/c23-17(10-15-6-8-16(28)9-7-15)22(32)26-12-19(29)25-13-20(30)27-18(21(24)31)11-14-4-2-1-3-5-14/h1-9,17-18,28H,10-13,23H2,(H2,24,31)(H,25,29)(H,26,32)(H,27,30)/t17-,18-/m0/s1 |
Clave InChI |
MPEPYGFEKYCWQI-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
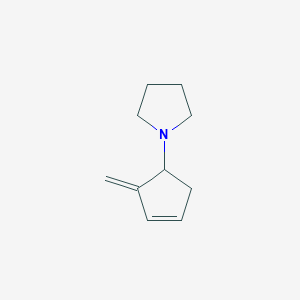




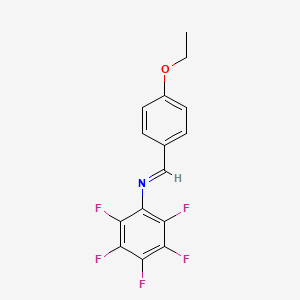

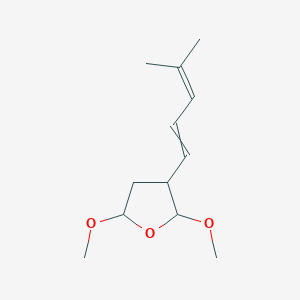
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
